1,3,4-恶二唑,2-氨基-5-(对氯苯氧基甲基)-

描述

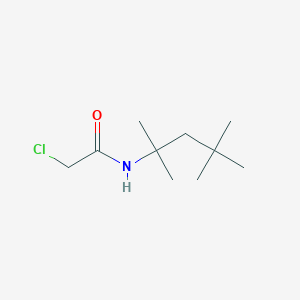

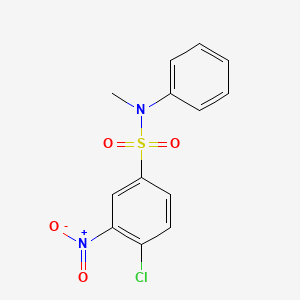

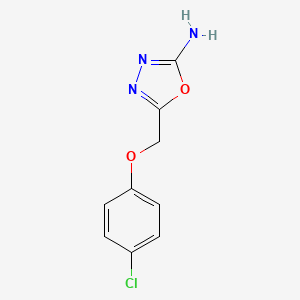

1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .

Synthesis Analysis

The synthesis of 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- involves iodine-mediated cyclization of semicarbazones or thiosemicarbazones obtained from condensation of semicarbazide or thiosemicarbazide and aldehydes . The structures were confirmed by 1 H-NMR, 13 C-NMR and MS spectra . In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage .Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . There are three known isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole .Chemical Reactions Analysis

1,3,4-Oxadiazole heterocyclic compounds have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .科学研究应用

Oral Drug Candidate

The compound has been studied as a potential oral drug candidate . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The compound absorbs well from the oral route and remains stable at ambient temperature and physiological pH .

Anti-acetylcholinesterase Activity

The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that the compound may be a drug candidate for treating neurodegenerative disorders .

Stability Under Various Conditions

The compound remained stable under various photolytic and pH stress conditions . However, it exhibited degradation under oxidative and thermal stress .

Potential Use in Drug Development

The compound has been used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .

Protection of Aluminum Alloy

Potentiodynamic polarization results gave an affirmative indication of the protection of Al alloy imparted by the title compound .

作用机制

Target of Action

The primary target of the compound 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific location in the body where this occurs .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied using computational tools . The compound has good oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to a remarkable dose-dependent anti-acetylcholinesterase activity . This suggests that the compound may be a potential drug candidate for treating neurodegenerative disorders, where the regulation of acetylcholine levels is crucial .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . The compound was found to remain stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress . The compound migrated to a hydrophilic compartment on increasing pH .

未来方向

The future directions for 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- could involve further exploration of its potential biological effects, as it has been proven that many oxadiazole derivatives exhibit a broad spectrum of biological activities . Additionally, due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .

属性

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZNNYFGSCBKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175858 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |

CAS RN |

21520-97-8 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid](/img/structure/B3023995.png)

![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)

![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)